molecular formula C13H20 B14659070 1,2,3-Triethyl-4-methylbenzene CAS No. 41903-42-8

1,2,3-Triethyl-4-methylbenzene

Cat. No.: B14659070
CAS No.: 41903-42-8
M. Wt: 176.30 g/mol
InChI Key: NZIBPSWYIIZAND-UHFFFAOYSA-N
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Description

1,2,3-Triethyl-4-methylbenzene is an aromatic hydrocarbon with a benzene ring substituted by three ethyl groups and one methyl group. This compound is part of the alkylbenzene family, known for its diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Triethyl-4-methylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of ethyl chloride (C2H5Cl) and methyl chloride (CH3Cl) as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Triethyl-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Mechanism of Action

The mechanism of action of 1,2,3-Triethyl-4-methylbenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This interaction is facilitated by the electron-donating effects of the ethyl and methyl groups, which increase the electron density on the benzene ring .

Comparison with Similar Compounds

    1,2,4-Trimethylbenzene:

    1,3,5-Trimethylbenzene:

Uniqueness: 1,2,3-Triethyl-4-methylbenzene is unique due to the presence of both ethyl and methyl groups, which impart distinct chemical properties and reactivity compared to its trimethylbenzene counterparts. The combination of these alkyl groups influences the compound’s steric and electronic characteristics, making it valuable for specific synthetic applications .

Properties

CAS No.

41903-42-8

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

1,2,3-triethyl-4-methylbenzene

InChI

InChI=1S/C13H20/c1-5-11-9-8-10(4)12(6-2)13(11)7-3/h8-9H,5-7H2,1-4H3

InChI Key

NZIBPSWYIIZAND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)C)CC)CC

Origin of Product

United States

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